Remifentanil Acid Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

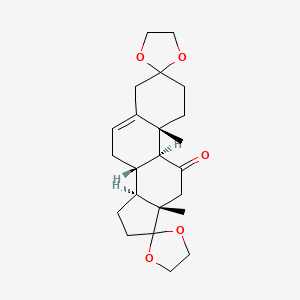

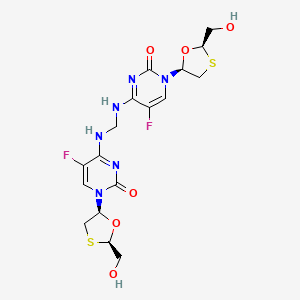

Remifentanil Acid Hydrochloride is a potent, ultra-short-acting synthetic opioid analgesic used primarily in anesthesia. It is known for its rapid onset and short duration of action, making it highly effective for pain management during surgical procedures . This compound is a specific mu-type-opioid receptor agonist, which means it reduces sympathetic nervous system tone, causes respiratory depression, and provides analgesia .

Preparation Methods

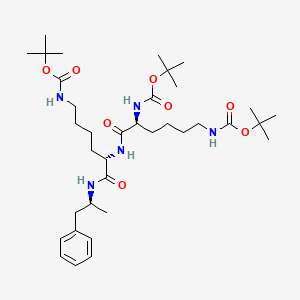

Synthetic Routes and Reaction Conditions: The compound is chemically related to fentanyl, alfentanil, and sufentanil, and is synthesized as the hydrochloride salt of 3-(4-methoxycarbonyl-4-[(1-oxopropyl)-phenylamino]-1-piperidine) propanoic acid, methyl ester .

Industrial Production Methods: In industrial settings, Remifentanil Acid Hydrochloride is produced as a water-soluble lyophilized powder containing the free base and glycine as a vehicle to buffer the solution . The powder is reconstituted in water or a 5% dextrose solution for injection .

Chemical Reactions Analysis

Types of Reactions: Remifentanil Acid Hydrochloride undergoes hydrolysis by non-specific tissue esterases, leading to rapid systemic elimination . The primary reaction it undergoes is ester hydrolysis, which converts the compound into its carboxylic acid metabolite .

Common Reagents and Conditions: The hydrolysis reaction is facilitated by blood and tissue esterases, and does not require specific reagents . The reaction conditions are typically physiological, occurring at body temperature and pH .

Major Products Formed: The major product formed from the hydrolysis of this compound is its carboxylic acid metabolite, which is significantly less potent than the parent compound .

Scientific Research Applications

Remifentanil Acid Hydrochloride has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In medicine, it is used for the induction and maintenance of general anesthesia, as well as for immediate postoperative analgesia . Its rapid onset and short duration of action make it ideal for use in monitored anesthesia care sedation . In biological research, it is used to study the effects of mu-opioid receptor agonists on the nervous system . Additionally, it is used in the development of new analgesic drugs and in the study of pain management techniques .

Mechanism of Action

Remifentanil Acid Hydrochloride is chemically related to other synthetic opioids such as fentanyl, alfentanil, and sufentanil . Compared to these compounds, this compound has a much shorter duration of action and does not accumulate in the body during prolonged infusion . This is due to its rapid hydrolysis by non-specific tissue esterases . Fentanyl, for example, has a longer duration of action and can accumulate in the body, leading to prolonged respiratory depression . Alfentanil and sufentanil also have longer durations of action compared to this compound .

Comparison with Similar Compounds

Properties

Molecular Formula |

C19H27ClN2O5 |

|---|---|

Molecular Weight |

398.9 g/mol |

IUPAC Name |

3-[4-methoxycarbonyl-4-(N-propanoylanilino)piperidin-1-yl]propanoic acid;hydrochloride |

InChI |

InChI=1S/C19H26N2O5.ClH/c1-3-16(22)21(15-7-5-4-6-8-15)19(18(25)26-2)10-13-20(14-11-19)12-9-17(23)24;/h4-8H,3,9-14H2,1-2H3,(H,23,24);1H |

InChI Key |

BNPXQXSKFGQFDL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC(=O)O)C(=O)OC.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Benzyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-5-ium;chloride](/img/structure/B13838118.png)

![3-[(3-Nitrophenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13838137.png)

![2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid](/img/structure/B13838176.png)

![5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B13838187.png)